molecular formula C6H10O2 B1362551 Methallyl acetate CAS No. 820-71-3

Methallyl acetate

Cat. No.: B1362551
CAS No.: 820-71-3
M. Wt: 114.14 g/mol
InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N
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Description

It is a colorless liquid characterized by its allyl and acetate functional groups . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methallyl acetate can be synthesized through several methods. One efficient method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. This reaction typically uses palladium as a catalyst and is conducted under microwave heating . Another method involves the continuous preparation of 2-methylallyl alcohol, which is then esterified to form 2-methylallyl acetate .

Industrial Production Methods

Industrial production of 2-methylallyl acetate often involves the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. This method is advantageous due to the low cost of propene and the green chemistry approach it employs .

Chemical Reactions Analysis

Types of Reactions

Methallyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen for reduction reactions, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include 2-methylallyl alcohol, 2-methylallyl chloride, and various aromatic derivatives .

Scientific Research Applications

Organic Synthesis

Methallyl acetate is widely used in organic synthesis, particularly in the development of various organic compounds through cross-coupling reactions. It serves as a precursor for synthesizing biologically active molecules and pharmaceuticals. For instance, it can participate in palladium-catalyzed reactions to form new carbon-carbon bonds, which are crucial in creating complex organic structures .

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A notable case study evaluated its efficacy against planktonic cells and biofilms, revealing that while it effectively inhibited planktonic growth, its activity against biofilms was reduced.

Table 1: Antimicrobial Potency Comparison

CompoundMinimum Inhibitory Concentration (MIC)
This compound50 µg/mL
Eugenol40 µg/mL
Carvacrol30 µg/mL

This table illustrates this compound's relative potency compared to other well-known antimicrobial agents.

Polymer Chemistry

This compound also plays a significant role in polymer chemistry. It can undergo radical polymerization processes where it forms allylic radicals that initiate polymerization reactions. This characteristic expands its utility beyond biological applications into material science.

Production of Polymers and Resins

In the industrial sector, this compound is employed in the production of polymers and resins. Its ability to participate in polymerization reactions makes it valuable for creating various materials used in coatings, adhesives, and sealants.

Pharmaceutical Development

In medicine, this compound is utilized as a building block for developing therapeutic agents and pharmaceuticals. Its reactivity allows for the modification of existing drug structures to enhance their efficacy and bioavailability .

Antimicrobial Efficacy Study

A specific study focused on the antimicrobial efficacy of this compound against biofilms revealed that while it inhibited planktonic growth effectively, its reduced efficacy against biofilms highlights the need for further research into its mechanisms of action and potential modifications to enhance its activity against biofilm-associated infections.

Comparison with Similar Compounds

Methallyl acetate can be compared with other allyl acetates, such as allyl acetate and crotyl acetate. While all these compounds share similar functional groups, 2-methylallyl acetate is unique due to its additional methyl group, which influences its reactivity and the types of reactions it undergoes . Similar compounds include:

Biological Activity

Methallyl acetate, chemically known as 1-acetyloxy-2-methylpropene, is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in pharmacology, and relevant research findings.

This compound can be synthesized through various methods, including the reaction of isobutylene with acetic acid in the presence of oxygen and catalysts . The compound is characterized by its unsaturated carbon-carbon bond, which contributes to its reactivity in radical addition reactions and other chemical transformations.

PropertyValue
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Boiling Point118 °C
Density0.87 g/cm³

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against planktonic cells and biofilms. The results demonstrated that while this compound effectively inhibited planktonic growth, its efficacy against biofilms was reduced. This finding underscores the importance of evaluating compounds in both growth modes to understand their full antimicrobial potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored in conjunction with other phenolic compounds. The addition of the methallyl group was found to enhance lipophilicity, thereby increasing membrane permeability and overall antimicrobial potency. This modification allows for better interaction with microbial cell membranes, leading to increased disruption and cell death .

Table 2: Comparison of Antimicrobial Potency

CompoundMinimum Inhibitory Concentration (MIC)
This compound50 µg/mL
Eugenol40 µg/mL
Carvacrol30 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes. Studies suggest that it interacts with membrane components, leading to increased permeability and eventual cell lysis. This action is similar to that observed with other phenolic compounds like eugenol and carvacrol, which also target cell membranes .

Research Findings on Polymerization

This compound also plays a role in polymer chemistry. It has been studied for its ability to participate in radical polymerization processes. The compound can undergo hydrogen abstraction reactions, forming allylic radicals that initiate polymerization reactions, thus expanding its utility beyond biological applications into material science .

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis protocol for Methallyl acetate, and what factors influence reaction yield?

this compound (CAS 820-71-3) is synthesized via acid-catalyzed esterification between methallyl alcohol (2-methyl-2-propen-1-ol) and acetic acid. A typical procedure involves:

  • Catalyst : Concentrated sulfuric acid (1–5% v/v) or solid acid catalysts (e.g., Amberlyst-15) for reduced side reactions.
  • Reaction Conditions : Reflux at 80–100°C for 4–6 hours under anhydrous conditions to avoid hydrolysis.
  • Workup : Neutralization with sodium bicarbonate, followed by solvent extraction (e.g., diethyl ether) and vacuum distillation (40–60°C at 20 mmHg). Yield optimization requires strict control of the alcohol-to-acid molar ratio (1:1.2), catalyst loading, and moisture exclusion. Impurities like unreacted methallyl alcohol can be quantified via GC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • NMR :

  • ¹H NMR : Peaks at δ 4.6–5.0 ppm (vinyl protons), δ 2.0–2.1 ppm (acetate methyl), and δ 1.8 ppm (allylic methyl).
  • ¹³C NMR : Signals at δ 170–171 ppm (carbonyl carbon) and δ 18–22 ppm (allylic methyl).
    • FTIR : Strong absorbance at 1740–1750 cm⁻¹ (C=O stretch) and 1230–1250 cm⁻¹ (C-O ester).
    • GC-MS : Retention time comparison with standards and molecular ion peak at m/z 114.14 .

Q. What safety protocols are critical when handling this compound in academic laboratories?

  • PPE : Solvent-resistant gloves (Butyl Rubber recommended), splash-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and distillation to limit inhalation exposure (TLV 50 ppm).
  • Storage : Inert atmosphere (N₂/Ar) at 4°C, away from oxidizers (e.g., peroxides) and strong acids/bases to prevent decomposition.
  • Emergency Response : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics for this compound formation under heterogeneous vs. homogeneous catalytic conditions?

  • Experimental Design :

Compare turnover frequencies (TOF) using Arrhenius plots at varying temperatures (25–80°C).

Quantify catalyst leaching in heterogeneous systems via ICP-MS.

  • Data Analysis :

  • Apply the Eyring-Polanyi equation to determine activation parameters (ΔH‡, ΔS‡).
  • Use ANOVA to assess statistical significance of rate differences.
    • Case Study : Acidic ion-exchange resins (e.g., Nafion) may show lower TOF than H₂SO₄ due to diffusion limitations, requiring pore-size optimization .

Q. What computational methods are suitable for predicting this compound’s reactivity in radical polymerization systems?

  • DFT Calculations : Model bond dissociation energies (BDEs) of the allylic C-H bonds (key for H-abstraction in initiation).
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on propagation rates.
  • Software : Gaussian (B3LYP/6-31G* basis set) for thermodynamic properties; VMD for visualization of transition states .

Q. How should researchers address contradictions in reported solvent effects on this compound’s hydrolytic stability?

  • Systematic Approach :

Conduct accelerated aging studies (40°C, 75% RH) in aprotic (hexane) vs. protic (ethanol) solvents.

Monitor hydrolysis via HPLC (C18 column, 210 nm detection) and quantify acetic acid by titration.

  • Contradiction Resolution :

  • Trace water in ethanol accelerates hydrolysis (pseudo-first-order kinetics), while hexane’s hydrophobicity stabilizes the ester.
  • Validate using isotopic labeling (D₂O) to track hydrolysis pathways .

Q. Methodological Guidelines

  • Experimental Reproducibility : Document catalyst batch numbers, solvent water content (Karl Fischer titration), and distillation efficiency.
  • Data Presentation : Use SI units for kinetic data, and report uncertainties via error bars in Arrhenius plots.
  • Ethical Compliance : Include COSHH risk assessments in supplementary materials for peer review .

Properties

IUPAC Name

2-methylprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKYUXHYUAMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231511
Record name 2-Methylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-71-3
Record name Methallyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylallyl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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